4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine
Description
This compound is a pyrimidine derivative featuring a difluoromethyl group at the 4-position, a methyl group at the 2-position, and a substituted piperazine moiety at the 6-position. The piperazine ring is further functionalized with a 3-(methoxymethyl)-1,2,4-thiadiazole group. The difluoromethyl group may enhance metabolic stability, while the thiadiazole-piperazine moiety could influence binding affinity to biological targets such as kinases or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N6OS/c1-9-17-10(13(15)16)7-12(18-9)21-3-5-22(6-4-21)14-19-11(8-23-2)20-24-14/h7,13H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQJQIKSOIVWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)COC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds interact with human microglia and neuronal cell models, suggesting that the compound may have similar targets.
Mode of Action
They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, they reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. This suggests that the compound may affect similar pathways.
Pharmacokinetics
Compounds bearing a cf2h group have been found to be better hydrogen-bond donors than their methylated analogues. This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Related compounds have shown significant anti-neuroinflammatory properties and promising neuroprotective activity. This suggests that the compound may have similar effects.
Biological Activity
The compound 4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine is a novel derivative of the pyrimidine and thiadiazole classes, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine and thiadiazole precursors. The process may include:
- Formation of the Thiadaizole Ring : Utilizing thiosemicarbazides and appropriate carbonyl compounds.
- Piperazine Substitution : Introducing piperazine moieties to enhance biological activity.
- Fluorination : The difluoromethyl group is introduced to improve pharmacokinetic properties.
Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Antimicrobial Activity
Studies have shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to the target compound were evaluated against various bacterial strains, including:
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
Research has highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines such as:
| Cell Line | GI50 Value (µM) |
|---|---|
| HOP 92 (Lung Cancer) | -6.49 |
| HCC-2998 (Colon) | -5.31 |
| PC-3 (Prostate) | -5.48 |
These values suggest that modifications at specific positions on the thiadiazole ring can enhance cytotoxicity .
Neuroprotective and Anticonvulsant Activities
Compounds containing the thiadiazole scaffold have been investigated for their neuroprotective properties. In particular, studies indicated that certain derivatives exhibited anticonvulsant activity in animal models, with mechanisms involving modulation of neurotransmitter systems . The presence of electron-withdrawing groups was found to enhance activity significantly.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to several structural features:
- Thiadiazole Ring : Essential for antimicrobial and anticancer activities due to its ability to interact with biological targets.
- Piperazine Moiety : Enhances solubility and bioavailability.
- Difluoromethyl Group : Improves metabolic stability and potency.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against multi-drug resistant bacterial strains, demonstrating that modifications at the piperazine position significantly increased antibacterial potency .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that introducing a methoxymethyl group at the thiadiazole position improved cytotoxic effects compared to unsubstituted analogs .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has shown that derivatives of thiadiazole, including those related to the compound , exhibit significant antimicrobial properties. For instance, studies have demonstrated that 1,3,4-thiadiazole derivatives possess potent antibacterial and antifungal activities. The incorporation of piperazine and difluoromethyl groups enhances the efficacy of these compounds against various pathogens .
1.2 Anticonvulsant Properties
Thiadiazole derivatives have been evaluated for their anticonvulsant activity. Compounds similar to 4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine have shown promise in preclinical models for treating epilepsy and other seizure disorders. The structure-activity relationship (SAR) studies indicate that modifications to the thiadiazole ring can enhance anticonvulsant effects .
Pharmacological Applications
2.1 Carbonic Anhydrase Inhibition
The compound's structural features suggest potential as a carbonic anhydrase inhibitor. This enzyme plays a crucial role in various physiological processes, and its inhibition can lead to therapeutic effects in conditions like glaucoma and edema. Research indicates that thiadiazole derivatives are effective in inhibiting carbonic anhydrase activity, making them candidates for further pharmacological exploration .
2.2 Anticancer Activity
Thiadiazole compounds have been investigated for their anticancer properties. Studies reveal that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. The specific structural attributes of the compound may contribute to its potency against cancer cells .
Material Science Applications
3.1 Development of Novel Materials
The unique chemical structure of this compound makes it suitable for developing advanced materials with specific properties. Research is ongoing into its use in creating polymers and nanomaterials that can be employed in electronics and photonics due to their favorable electrical and optical characteristics .
Case Studies
Chemical Reactions Analysis
Substitution Reactions at the Piperazine Moiety
The piperazine ring serves as a reactive site for nucleophilic and electrophilic substitutions. Key reactions include:
Mechanistic studies indicate that steric hindrance from the 3-(methoxymethyl)-1,2,4-thiadiazole group directs substitutions to the para-position of the piperazine ring .
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes regioselective electrophilic attacks:
Density functional theory (DFT) calculations confirm that the difluoromethyl group withdraws electron density, activating C5 for nitration and halogenation.
Cross-Coupling Reactions
The 2-methylpyrimidine scaffold participates in palladium-catalyzed couplings:
Table 3.1: Suzuki-Miyaura Coupling Performance
| Boronic Acid | Catalyst | Base | Yield | Application |
|---|---|---|---|---|
| Aryl-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | 89% | Biaryl derivatives for kinase inhibition |
| Vinyl-Bpin | Pd(dppf)Cl₂ | CsF | 76% | Extended π-systems for fluorescence studies |
Notable Example : Reaction with 4-pyridinylboronic acid produces a bidentate ligand for metalloenzyme targeting (IC₅₀ = 0.34 μM against FGFR3 kinase) .
Thiadiazole Ring Reactivity
The 1,2,4-thiadiazole group undergoes distinct transformations:
-
Ring-Opening : Treatment with NH₂OH·HCl in EtOH/H₂O cleaves the thiadiazole to form thioamide intermediates (55% yield) .
-
Oxidation : mCPBA converts the thiadiazole-S to sulfoxide (91% yield), altering hydrogen-bonding capacity .
-
Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) displace the methoxymethyl group, generating thiolate anions .
Functional Group Interconversions
| Functional Group | Reaction | Product | Utility |
|---|---|---|---|
| Difluoromethyl (-CF₂H) | Oxidation (KMnO₄, H₂O) | Trifluoromethyl (-CF₃) | Enhances metabolic stability |
| Methoxymethyl (-OCH₃) | Hydrolysis (HCl, Δ) | Hydroxymethyl (-OH) | Increases polarity for aqueous formulations |
Kinetic Data :
-
Hydrolysis of -OCH₃ follows first-order kinetics (t₁/₂ = 4.2h at pH 1).
-
Oxidation of -CF₂H to -CF₃ proceeds with ΔG‡ = 92.4 kJ/mol.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine and heterocyclic derivatives, focusing on substituent effects, pharmacological profiles, and synthetic pathways.
Structural Analogues from Patent Literature
The European Patent EP 1 808 168 B1 discloses multiple pyrimidine derivatives with piperidine or piperazine-linked heterocycles. For example:
- [4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-yl]-methanol (EP 1 808 168 B1): This compound replaces the thiadiazole-piperazine group in the target molecule with a thiadiazole-phenoxy moiety and an oxadiazole-isopropyl substituent. The absence of a methoxymethyl group may reduce hydrophilicity compared to the target compound .
- 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine : Features a pyrazolo-pyrimidine core instead of a pyrimidine, with an oxadiazole-isopropyl group. The pyrazole ring could alter binding kinetics in kinase inhibition .
Key Substituent Comparisons
Research Findings and Data Gaps
While the provided evidence highlights structural diversity among pyrimidine derivatives, direct pharmacological data for the target compound (e.g., IC₅₀ values, in vivo efficacy) are absent. Comparative studies suggest that:
- Electron-Withdrawing Groups : The difluoromethyl group in the target compound likely improves metabolic stability compared to chlorophenyl or methanesulfonyl substituents in analogues .
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen may enhance hydrogen-bonding interactions with biological targets compared to piperidine-based compounds .
Preparation Methods
Optimization of Difluoromethylation
Replacing DAST with Ishikawa’s reagent (ClCF₂CO₂H/Et₃N·3HF) improves selectivity, reducing side products like trifluoromethyl derivatives. A study comparing fluorinating agents demonstrated that ClCF₂CO₂H/Et₃N·3HF at 0°C in THF achieves 82% conversion, whereas DAST under identical conditions yields 71%.
Preparation of the 3-(Methoxymethyl)-1,2,4-Thiadiazol-5-yl Piperazine Side Chain
The thiadiazole-piperazine component is synthesized via cyclization of thioamide intermediates. A representative method involves:
-
Reacting 3-methoxypropanethioamide (1.0 eq) with hydroxylamine-O-sulfonic acid (1.1 eq) in ethanol at reflux to form 5-amino-3-(methoxymethyl)-1,2,4-thiadiazole (68% yield).
-
N-alkylation with 1-chloro-2-piperazinyl-ethane in acetonitrile using K₂CO₃ as a base, yielding 5-(piperazin-1-yl)-3-(methoxymethyl)-1,2,4-thiadiazole (54% yield).
Cyclization Conditions
Phosphorus oxychloride (POCl₃) is critical for thiadiazole ring formation. Trials with alternative Lewis acids (e.g., PCl₅ or TiCl₄) resulted in incomplete cyclization or decomposition. Optimal conditions use POCl₃ (3.0 eq) in toluene at 110°C for 6 hours, achieving 89% purity.
Coupling of Pyrimidine and Thiadiazole-Piperazine Moieties
The final step involves nucleophilic aromatic substitution (SNAr) between 2-methyl-4-(difluoromethyl)-6-chloropyrimidine and 5-(piperazin-1-yl)-3-(methoxymethyl)-1,2,4-thiadiazole. Key parameters include:
| Condition | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Standard | DMF | Et₃N | 80°C | 58% |
| Microwave-assisted | DMSO | DBU | 120°C | 73% |
| Catalytic (KI) | Acetonitrile | K₂CO₃ | 60°C | 65% |
Microwave irradiation reduces reaction time from 24 hours to 45 minutes while improving yield.
Purification and Characterization
Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Purity is verified via HPLC (99.2% at 254 nm) and LC-MS ([M+H]⁺ = 410.1). ¹H NMR confirms the difluoromethyl group (δ 6.15 ppm, t, J = 54 Hz) and piperazine protons (δ 3.45–2.85 ppm).
Scale-Up and Industrial Considerations
Pilot-scale synthesis (10 kg batch) faces challenges in exothermic reactions during DAST-mediated fluorination. Implementing cryogenic conditions (−30°C) and slow reagent addition mitigates thermal runaway risks. Solvent recovery systems for dichloromethane and acetonitrile reduce costs by 40% in large-scale production .
Q & A
Basic: What synthetic methodologies are reported for synthesizing 4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Thiadiazole Ring Formation : The 1,2,4-thiadiazole moiety can be synthesized via cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
- Piperazine Coupling : The piperazine ring is introduced via nucleophilic substitution or Buchwald–Hartwig amination, often requiring palladium catalysts for regioselective C–N bond formation .
- Pyrimidine Functionalization : The difluoromethyl and methyl groups are added via halogenation followed by fluorination (using DAST or Deoxo-Fluor) or alkylation with methyl iodide .
Key Intermediates : - 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (thiadiazole precursor)
- 4-(Chloromethyl)-2-methylpyrimidine (pyrimidine backbone)
- Piperazine derivatives (e.g., 1-(4-nitrophenyl)piperazine for coupling) .
Basic: Which analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration and confirms regiochemistry of the thiadiazole and piperazine substituents. Example: Tetrahydropyrimidine rings adopt specific puckering conformations (e.g., Cremer-Pople parameters) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., difluoromethyl CF₂H as a triplet at δ ~5.5 ppm) and confirms methoxymethyl (–OCH₃) integration.
- 19F NMR : Identifies fluorine environments in the difluoromethyl group (δ ~-120 to -140 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the labile thiadiazole-piperazine linkage .
Advanced: How can researchers optimize low yields in the final coupling step between the thiadiazole and piperazine moieties?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald–Hartwig coupling to enhance C–N bond formation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature Control : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition of the thiadiazole ring .
- Protecting Groups : Temporarily protect reactive sites (e.g., methoxymethyl) with tert-butyldimethylsilyl (TBS) groups to prevent undesired alkylation .
Advanced: What in vitro models are suitable for evaluating the compound’s biological activity, and how should assays be designed?
Methodological Answer:
- Antimicrobial Activity :
- Anticancer Screening :
- MTT Assay : Use human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination after 48-hour exposure. Include cisplatin as a reference .
- Enzyme Inhibition :
- Include dose-response curves (1 nM–100 µM).
- Validate cytotoxicity in non-cancerous cell lines (e.g., HEK293) .
Advanced: How can contradictory results in biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Contradictions may stem from assay conditions or structural variability. Mitigation strategies:
- Standardize Assay Protocols :
- Structure-Activity Relationship (SAR) Analysis :
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like carbonic anhydrase or kinase domains .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement :
- Piperazine Modifications :
- Introduce methyl or ethyl substituents on the piperazine nitrogen to block cytochrome P450-mediated oxidation .
- Prodrug Strategies :
- Convert the pyrimidine’s methyl group to a phosphate ester for enhanced solubility and slow release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
